molecular formula C8H15ClO2 B8264026 Chloromethyl heptanoate CAS No. 76068-79-6

Chloromethyl heptanoate

Cat. No. B8264026
CAS RN: 76068-79-6
M. Wt: 178.65 g/mol
InChI Key: JUBQFNSRJOLWED-UHFFFAOYSA-N
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Description

Chloromethyl heptanoate is a useful research compound. Its molecular formula is C8H15ClO2 and its molecular weight is 178.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition and Material Protection

Chloromethyl heptanoate and related compounds have been investigated for their role in inhibiting corrosion of materials. For instance, the study of linear sodium heptanoate showed its potential as a non-toxic inhibitor for copper corrosion, forming a protective layer mainly constituted by copper heptanoate (Rocca et al., 2001). Another study highlighted the inhibition effect of 5-(chloromethyl)-8-quinolinol hydrochloride on steel corrosion in hydrochloric acid, acting by forming a protective film on the metallic surface (Faydy et al., 2016).

Catalysis and Organic Synthesis

This compound is significant in catalysis and synthesis. A study presented an efficient procedure for chloromethylation of aromatic hydrocarbons, a crucial step in synthesizing fine chemicals, dyes, fragrances, and polymers, utilizing PEG1000-based dicationic ionic liquid (PEG1000-DIL) in aqueous media (Hu et al., 2010).

Green Chemistry and Environmentally Friendly Processes

Research into this compound and related chemicals focuses on sustainable and eco-friendly approaches. For instance, a study discussed the biosynthesis of (S)-1-chloro-2-heptanol, a valuable enantiopure chemical, by a novel strain identified as Curvularia hominis B-36, highlighting an eco-friendly synthesis route (Xu et al., 2022). Additionally, the decarbonylation of heptanoic acid over carbon-supported Pt nanoparticles was studied, providing insights into a green chemistry approach for synthesizing hexenes and CO from heptanoic acid (Lopez-Ruiz & Davis, 2014).

Functional Materials and Controlled Release

Heptanoic acid, a compound related to this compound, has been studied for its application in creating functional materials. For example, the study on heptanoic acid adsorption on grafted palygorskite showcased its potential as a controlled-release corrosion inhibitor for steel, indicating a broader application in material protection and preservation (Aghzzaf et al., 2014).

properties

IUPAC Name

chloromethyl heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-2-3-4-5-6-8(10)11-7-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBQFNSRJOLWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335449
Record name Chloromethyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76068-79-6
Record name Chloromethyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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